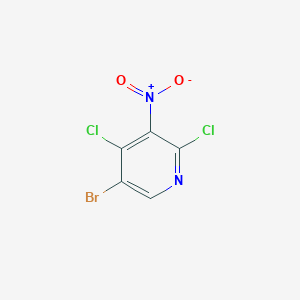

5-Bromo-2,4-dichloro-3-nitropyridine

Description

Properties

IUPAC Name |

5-bromo-2,4-dichloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJWSYDXAHYIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine

Foreword: This guide provides a comprehensive analysis of 5-Bromo-2,4-dichloro-3-nitropyridine, a highly functionalized heterocyclic compound. Direct experimental data for this specific molecule is not extensively available in public literature, indicating its status as a specialized or novel research chemical. Therefore, this document synthesizes established principles of organic chemistry with data from structurally analogous compounds—such as 5-bromo-2-chloro-3-nitropyridine and 2,4-dichloro-3-nitropyridine—to present a robust predictive profile of its properties, reactivity, and potential applications. This approach provides researchers and drug development professionals with a foundational understanding grounded in established chemical theory.

Core Chemical Identity and Physicochemical Properties

5-Bromo-2,4-dichloro-3-nitropyridine is a polysubstituted pyridine ring, making it a member of the halogenated nitro-heteroaromatic class of compounds. The pyridine core, an electron-deficient aromatic system, is rendered significantly more electrophilic by the presence of three powerful electron-withdrawing groups: two chlorine atoms, a bromine atom, and a nitro group. This electronic profile is the primary determinant of its chemical behavior.

Quantitative data for the target compound is sparse. The table below summarizes key properties of closely related analogs to provide a predictive baseline.

| Property | 5-Bromo-2-chloro-3-nitropyridine | 2,4-Dichloro-3-nitropyridine | 5-Bromo-2,4-dichloro-3-nitropyridine (Predicted) |

| Molecular Formula | C₅H₂BrClN₂O₂[1] | C₅H₂Cl₂N₂O₂ | C₅HBrCl₂N₂O₂ |

| Molecular Weight | 237.44 g/mol [1] | 192.97 g/mol | 271.89 g/mol |

| Appearance | Yellow Crystalline Powder / Solid[1] | Data not specified | Likely a yellow to light brown crystalline solid |

| Melting Point | 64-70 °C[1] | Data not specified | Expected to be a solid with a distinct melting point, likely >70°C |

| CAS Number | 67443-38-3[2] | 5975-12-2[3] | 154728-49-1 |

| Solubility | Soluble in chloroform and methanol, sparingly soluble in water.[4] | Data not specified | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and chlorinated solvents; poorly soluble in water. |

Chemical Reactivity and Mechanistic Rationale

The reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine is dominated by the electron-deficient nature of the pyridine ring, which is profoundly amplified by the substituents. The primary reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr) .

The Driving Force: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically nucleophilic and resistant to attack by electron-rich species. However, the cumulative electron-withdrawing effect of the nitro group and the ring nitrogen atom creates strong partial positive charges (δ+) on the ring carbons, making the system susceptible to nucleophilic attack.[5][6]

Causality of Reactivity:

-

Activation: The nitro group at the C3 position, along with the inherent electron-withdrawing nature of the pyridine nitrogen, powerfully activates the ring for SNAr. This activation is most pronounced at the ortho (C2, C4) and para (C6, relative to the nitro group) positions.

-

Leaving Groups: The compound possesses three halogen leaving groups. In SNAr reactions on pyridines, halogens at the C2 and C4 positions are exceptionally labile because the negative charge of the intermediate can be effectively delocalized onto the electronegative ring nitrogen.[5][6][7]

-

Regioselectivity: Nucleophilic attack will preferentially occur at the C2 and C4 positions over the C5 position. The chlorine atoms at C2 and C4 are better leaving groups than the bromine at C5 in this context, not just due to bond strength, but due to the superior stabilization of the reaction intermediate. The C-Cl bond is generally stronger than C-Br, but in SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored at the most electrophilic sites (C2 and C4).

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex .[8][9]

Caption: General SNAr mechanism at the C2 position.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group using standard reducing agents like SnCl₂/HCl, Fe/AcOH, or catalytic hydrogenation (e.g., H₂, Pd/C). This transformation is fundamental in drug development, as it converts an electron-withdrawing group into a versatile electron-donating group. The resulting amino group can then serve as a handle for amide bond formation, diazotization, or other coupling reactions, significantly expanding the synthetic utility of the scaffold.

Proposed Synthesis Pathway

A plausible synthetic route to 5-Bromo-2,4-dichloro-3-nitropyridine would likely start from a more accessible precursor like 2-amino-4-chloropyridine, leveraging established halogenation and diazotization chemistries.

Caption: Plausible synthetic routes to the target compound.

This multi-step process allows for the controlled installation of the required functional groups. The synthesis of the related 5-Bromo-2,4-dichloropyridine has been documented, starting from 2-amino-4-chloropyridine, which is brominated and then converted via a Sandmeyer reaction.[10] Introducing the nitro group would likely be the final or penultimate step.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted pyridines are privileged scaffolds in medicinal chemistry. The strategic placement of multiple, reactive functional groups on 5-Bromo-2,4-dichloro-3-nitropyridine makes it an exceptionally valuable building block for creating libraries of complex molecules.

-

Vectorial Synthesis: The differential reactivity of the C2-Cl, C4-Cl, and C5-Br positions allows for sequential, site-selective substitutions. A researcher can first substitute the most reactive position (likely C4 or C2) with one nucleophile, then the other chloro position with a different nucleophile under slightly harsher conditions, and finally utilize the C5-Br for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Scaffold Decoration: This stepwise approach enables the systematic "decoration" of the pyridine core with various pharmacophores to explore structure-activity relationships (SAR) efficiently.

-

Precursor to Fused Heterocycles: The functional groups can be used to construct fused ring systems, which are common motifs in biologically active compounds. For instance, the nitro group can be reduced to an amine, which can then be cyclized with an adjacent group introduced at a chloro position.

The use of similar halogenated pyridines as key intermediates is well-documented in the synthesis of kinase inhibitors and other therapeutic agents.[11][12]

Safety and Handling Protocols

As a highly reactive, halogenated nitroaromatic compound, 5-Bromo-2,4-dichloro-3-nitropyridine must be handled with stringent safety precautions. The safety data for analogous compounds provides a reliable guide.

-

Hazards: Expected to be toxic if swallowed, harmful in contact with skin, and cause skin and serious eye irritation.[13][14] May also cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with impervious gloves (e.g., nitrile) inspected prior to use. Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a particle respirator (e.g., N95) may be necessary.

-

-

Handling and Storage:

Representative Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the selective substitution of one of the chloro groups with a generic primary amine (R-NH₂). This is a foundational step in many drug discovery campaigns.

Objective: To synthesize a 2-amino- or 4-amino-substituted 5-bromo-4-chloro-3-nitropyridine derivative.

Materials:

-

5-Bromo-2,4-dichloro-3-nitropyridine (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

-

Anhydrous polar aprotic solvent, e.g., Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add 5-Bromo-2,4-dichloro-3-nitropyridine and the anhydrous solvent. Stir until dissolved.

-

Base and Nucleophile: Add the base (DIPEA or K₂CO₃) followed by the dropwise addition of the primary amine (R-NH₂).

-

Reaction Conditions: The reaction may proceed at room temperature or require heating (e.g., 50-80 °C) depending on the nucleophilicity of the amine. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the remaining base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to isolate the desired product.

Caption: Step-by-step workflow for a typical SNAr reaction.

References

-

IndiaMART. 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

PubChem. 5-Bromo-2-nitropyridine. [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

Borun New Material. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

ChemEurope.com. Nucleophilic aromatic substitution. [Link]

-

PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]

-

Autech. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]

-

Fluorochem. 5-BROMO-2,4-DICHLORO-3-NITROPYRIDINE. [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

Sources

- 1. 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Accela Chembio Inc 5-bromo-2-chloro-3-nitropyridine | 25g | 67443-38-3 | Fisher Scientific [fishersci.com]

- 3. 5975-12-2|2,4-Dichloro-3-nitropyridine|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic_aromatic_substitution [chemeurope.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Halogenated Nitropyridines as Pharmaceutical Scaffolds

A Senior Application Scientist's Field Guide to the Synthesis, Reactivity, and Application of 2,4-Dichloro-5-nitropyridine

A Note on the Subject Compound: Initial inquiries for a guide on 5-Bromo-2,4-dichloro-3-nitropyridine revealed a significant lack of available data and the absence of a registered CAS number in publicly accessible chemical databases. This suggests the compound is either novel, exceptionally rare, or not commercially cataloged. To provide a valuable and technically robust resource, this guide will focus on the closely related and well-documented compound, 2,4-Dichloro-5-nitropyridine (CAS: 4487-56-3) . The principles of reactivity, synthesis, and application discussed herein offer profound insights directly applicable to the theoretical behavior of its bromo-substituted analogue and the broader class of polyhalogenated nitropyridines.

Executive Summary: The Strategic Value of Polysubstituted Pyridines

In the landscape of modern drug discovery and fine chemical synthesis, the pyridine ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. When functionalized with multiple halogens and a potent electron-withdrawing group like a nitro moiety, these heterocycles transform into highly versatile and reactive intermediates. 2,4-Dichloro-5-nitropyridine is an exemplar of this class, serving as a cornerstone building block for a range of targeted therapeutics, from kinase inhibitors for hypertension to novel stearoyl-CoA desaturase (SCD) inhibitors.[1][2]

This guide provides an in-depth examination of 2,4-Dichloro-5-nitropyridine, moving beyond simple data recitation to explain the causal relationships behind its synthesis and reactivity. We will explore its physicochemical properties, detail a robust synthetic protocol, analyze the regioselectivity of its cornerstone reactions, and illustrate its strategic role in the drug development pipeline.

Physicochemical & Safety Profile

Understanding the fundamental properties of a reagent is paramount for its effective and safe implementation in any synthetic workflow. 2,4-Dichloro-5-nitropyridine is a pale yellow to light brown crystalline solid at ambient temperature.[2][3] Its stability is sufficient under standard laboratory conditions, though storage in a cool, dry, and dark environment is recommended to preserve purity.[4]

Key Physicochemical Data

The following table summarizes the essential properties of 2,4-Dichloro-5-nitropyridine.

| Property | Value | Source(s) |

| CAS Number | 4487-56-3 | [1][5][6] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [3][5][7] |

| Molecular Weight | 192.99 g/mol | [3][7][8] |

| Appearance | Light orange to yellow/green powder/crystal | [3] |

| Melting Point | 42.0 to 46.0 °C | [3] |

| Boiling Point | 282.3 °C (at 760 mmHg, Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in alcohols and other organic solvents; poorly soluble in low-polarity solvents like petroleum ether. | [2][3] |

Safety & Handling

As a highly functionalized aromatic compound, 2,4-Dichloro-5-nitropyridine requires careful handling.

-

Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319).[4] It is harmful if swallowed, inhaled, or in contact with skin.[9]

-

Personal Protective Equipment (PPE): Always handle within a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Handling Precautions: Avoid generating dust. Wash hands thoroughly after handling.[9]

-

Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Synthesis Pathway: From Pyridone to a Versatile Intermediate

The most common and scalable synthesis of 2,4-Dichloro-5-nitropyridine is a multi-step process starting from 4-hydroxypyridine. This pathway is a classic exhibition of fundamental organic transformations, including nitration and chlorination, to build molecular complexity.

Synthetic Workflow Overview

The logical flow involves activating the pyridine ring for nitration, followed by conversion of hydroxyl groups to chlorides.

Caption: Synthesis workflow for 2,4-Dichloro-5-nitropyridine.

Detailed Experimental Protocol

This protocol synthesizes insights from established methodologies.[1]

Step 1 & 2: Preparation of 4-Chloro-5-nitro-2-hydroxypyridine

These initial steps involve the nitration of 4-hydroxypyridine and subsequent chlorination/hydrolysis to yield the key pyridone intermediate. These precursors are often commercially available.

Step 3: Synthesis of 2,4-Dichloro-5-nitropyridine

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend 4-Chloro-5-nitro-2-hydroxypyridine (e.g., 40.0 g, 229 mmol) in toluene (300 mL).

-

Reagent Addition: While stirring, add phosphorus oxychloride (POCl₃, e.g., 65 mL, 697 mmol) dropwise over 10-15 minutes. The addition is exothermic and should be controlled.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (e.g., 500 g) with vigorous stirring in a large beaker within a fume hood. Causality Note: This step quenches the excess POCl₃, which reacts violently with water. The slow addition to ice is a critical safety measure to manage the exotherm.

-

Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to afford 2,4-Dichloro-5-nitropyridine as a crystalline solid.

Chemical Reactivity: A Study in Regioselective SNAr

The true synthetic utility of 2,4-Dichloro-5-nitropyridine lies in its reactivity towards nucleophiles via Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the nitro group act in concert to create a highly electron-deficient ring, activating the C-Cl bonds for substitution.[10]

A critical aspect of its reactivity is regioselectivity . The initial nucleophilic attack occurs preferentially at the C4 position over the C2 position.[11]

Causality of C4-Selectivity:

-

Resonance Stabilization: The S

NAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex).[11] When a nucleophile attacks the C4 position (ortho to the nitro group), the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through resonance. -

Kinetic Control: An attack at the C2 position (meta to the nitro group) does not permit this direct resonance stabilization. The resulting Meisenheimer complex is of higher energy, leading to a higher activation barrier. Consequently, the reaction is kinetically controlled, favoring the more stable pathway via C4 attack.[11]

Caption: Kinetic preference for C4 substitution in SNAr reactions.

This predictable regioselectivity is a powerful tool for the synthetic chemist, allowing for the sequential and controlled introduction of different functional groups at the C4 and C2 positions, thereby enabling the construction of complex molecular architectures.

Application in Drug Discovery: Building Biologically Active Molecules

The defined reactivity of 2,4-Dichloro-5-nitropyridine makes it an invaluable starting material for synthesizing libraries of compounds for high-throughput screening and lead optimization in drug discovery.[2][12] Its primary role is as a scaffold to which various nucleophilic fragments can be attached to probe interactions with biological targets.

A common workflow involves a primary displacement at C4, followed by either a second displacement at C2 or a reduction of the nitro group to an amine, which can then be further functionalized.

Conceptual Drug Discovery Workflow

Caption: A strategic workflow for drug candidate synthesis.

This stepwise functionalization allows for the creation of diverse chemical libraries where the "R¹" and "R²" groups can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. For instance, this intermediate is explicitly used in the preparation of Rho-Kinase inhibitors for hypertension and potent stearoyl-CoA desaturase (SCD) inhibitors.[1][8]

Conclusion

2,4-Dichloro-5-nitropyridine is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable, regioselective reactivity, born from the interplay of the pyridine nitrogen and a powerful nitro-substituent, provides a reliable platform for constructing complex, biologically active molecules. For researchers in medicinal chemistry and drug development, mastering the properties and reactions of this and related halogenated nitropyridines is a key step toward the rational design of next-generation therapeutics.

References

-

2,4-Dichloro-5-nitropyridine . Oakwood Chemical. [Link]

-

2,4-Dichloro-5-nitropyridine Safety Data Sheet . Chemsrc. [Link]

-

2,4-Dichloro-5-nitropyridine | C5H2Cl2N2O2 | CID 12275765 . PubChem. [Link]

-

2,4-Dichloro-5-nitropyridine, 98%, CAS 4487-56-3 . Otto Chemie Pvt Ltd. [Link]

Sources

- 1. 2,4-DICHLORO-5-NITROPYRIDINE | 4487-56-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,4-Dichloro-5-nitropyridine | 4487-56-3 | TCI EUROPE N.V. [tcichemicals.com]

- 5. CAS 4487-56-3: 2,4-Dichloro-5-nitropyridine | CymitQuimica [cymitquimica.com]

- 6. 2,4-Dichloro-5-nitropyridine [oakwoodchemical.com]

- 7. scbt.com [scbt.com]

- 8. Manufacturers of 2,4-Dichloro-5-nitropyridine, 98%, CAS 4487-56-3, D 3445, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. 2,4-Dichloro-5-nitropyridine | CAS#:4487-56-3 | Chemsrc [chemsrc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure and Chemistry of 5-Bromo-2,4-dichloro-3-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2,4-dichloro-3-nitropyridine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document leverages established principles of pyridine chemistry and extensive data from structurally analogous compounds to infer its molecular structure, spectroscopic properties, reactivity, and a plausible synthetic route. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique chemical characteristics of polysubstituted pyridines.

Introduction: The Significance of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern medicinal chemistry. The introduction of multiple substituents, particularly halogens and nitro groups, onto the pyridine core creates highly versatile intermediates. These substituents not inly modulate the biological activity of the final molecule but also provide reactive handles for further synthetic transformations. 5-Bromo-2,4-dichloro-3-nitropyridine represents a prime example of such a highly decorated scaffold, offering multiple sites for selective functionalization.

The presence of three distinct halogen atoms (one bromine and two chlorines) at the 2, 4, and 5-positions, combined with a strongly electron-withdrawing nitro group at the 3-position, renders the pyridine ring exceptionally electron-deficient. This electronic nature is the key determinant of its reactivity, particularly towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many pharmaceutical and agrochemical agents.[2][3]

Predicted Molecular Structure and Properties

While a definitive crystal structure of 5-Bromo-2,4-dichloro-3-nitropyridine is not publicly available, its key structural and electronic features can be reliably predicted based on data from related compounds and computational chemistry principles.

Geometric and Electronic Structure

The core of the molecule is a planar, aromatic pyridine ring. The substituents—two chlorine atoms, one bromine atom, and a nitro group—will cause minor deviations from the ideal hexagonal geometry of pyridine due to steric and electronic effects. The C-Cl, C-Br, and C-N bonds will have lengths and angles consistent with those observed in other halogenated nitropyridines.[4][5]

The most significant feature is the profound electron deficiency of the pyridine ring. The electronegative nitrogen atom, three halogen atoms, and the powerful electron-withdrawing nitro group all contribute to this effect. This makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic attack.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅HBrCl₂N₂O₂ | Based on the chemical name. |

| Molecular Weight | 273.88 g/mol | Calculated from the atomic weights of the constituent elements. |

| Physical State | Likely a crystalline solid | Polysubstituted aromatic compounds are typically solids at room temperature. |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) | The polar nature of the molecule suggests solubility in polar solvents. |

| Electronic Nature | Highly electron-deficient (electrophilic) | Due to the cumulative electron-withdrawing effects of the pyridine nitrogen, two chloro groups, one bromo group, and the nitro group. |

Predicted Spectroscopic Data

The spectroscopic signature of 5-Bromo-2,4-dichloro-3-nitropyridine can be predicted based on the analysis of similar halogenated nitropyridines.[6][7]

-

¹³C NMR: All five carbon atoms of the pyridine ring would appear in the aromatic region of the spectrum. The carbons bearing the electron-withdrawing substituents (C2, C3, C4, C5) will be significantly deshielded and appear at higher chemical shifts. The remaining carbon (C6) will also be deshielded due to the overall electron deficiency of the ring.

-

¹H NMR: A single proton signal, corresponding to the hydrogen at the 6-position, is expected. This proton will likely appear as a singlet and will be significantly downfield due to the strong deshielding environment of the electron-poor ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=N and C=C stretching vibrations of the pyridine ring. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-Cl and C-Br stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms and one bromine atom.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine can be designed starting from the commercially available 2-amino-4-chloropyridine. The proposed multi-step synthesis is outlined below.

Caption: Proposed synthetic route to 5-Bromo-2,4-dichloro-3-nitropyridine.

Step-by-Step Methodology

Step 1: Bromination of 2-Amino-4-chloropyridine

This initial step involves the electrophilic bromination of 2-amino-4-chloropyridine. The amino group is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored.

-

Protocol:

-

Dissolve 2-amino-4-chloropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).[8]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) in portions while maintaining the temperature at 0 °C.[8]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-bromo-4-chloropyridine.

-

Step 2: Sandmeyer Reaction to Introduce the Second Chlorine Atom

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halogen via a diazonium salt intermediate. This step will replace the amino group at the 2-position with a chlorine atom.

-

Protocol:

-

Suspend 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid and cool to -5 to 0 °C.[8]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 0 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.

-

Cool the mixture, neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide), and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield 5-bromo-2,4-dichloropyridine.

-

Step 3: Nitration of 5-Bromo-2,4-dichloropyridine

The final step is the introduction of the nitro group at the 3-position. The pyridine ring in 5-bromo-2,4-dichloropyridine is highly deactivated by the three halogens and the ring nitrogen, making electrophilic substitution challenging. Therefore, strong nitrating conditions are required. The only available position for substitution is the 3-position.

-

Protocol:

-

Carefully add 5-bromo-2,4-dichloropyridine to fuming sulfuric acid (oleum) at 0 °C.

-

Slowly add a mixture of fuming nitric acid and oleum, maintaining the temperature below 10 °C.[9][10]

-

After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The solid product will precipitate out. Filter the solid, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution.

-

Dry the product under vacuum to obtain 5-Bromo-2,4-dichloro-3-nitropyridine.

-

Reactivity and Synthetic Applications

The reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine is dominated by the electrophilic nature of its pyridine ring. The chlorine atoms at the 2- and 4-positions are expected to be the primary sites for nucleophilic aromatic substitution (SNAr).

Regioselectivity in Nucleophilic Aromatic Substitution

In SNAr reactions on polychlorinated pyridines, the regioselectivity is governed by the electronic effects of the substituents. The nitro group at the 3-position will strongly activate the adjacent 2- and 4-positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Caption: Regioselectivity in SNAr reactions of 5-Bromo-2,4-dichloro-3-nitropyridine.

It is predicted that nucleophilic attack will preferentially occur at the 4-position . This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the adjacent nitro group through resonance, providing significant stabilization. Attack at the 2-position also benefits from activation by the nitro group, but to a lesser extent. The C-Br bond at the 5-position is expected to be the least reactive towards SNAr.

This high degree of regioselectivity allows for the sequential and controlled introduction of different nucleophiles, making 5-Bromo-2,4-dichloro-3-nitropyridine a valuable scaffold for building molecular complexity.

Potential Applications

-

Medicinal Chemistry: As a versatile intermediate for the synthesis of kinase inhibitors, antivirals, and other biologically active compounds.[1]

-

Agrochemicals: As a building block for novel herbicides and fungicides.

-

Materials Science: For the creation of functional dyes, ligands for metal complexes, and organic electronic materials.

Safety and Handling

Polychlorinated nitropyridines should be handled with care in a well-ventilated fume hood. They are generally considered to be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The nitration step, in particular, involves the use of highly corrosive and strong oxidizing acids and must be performed with extreme caution.

Conclusion

5-Bromo-2,4-dichloro-3-nitropyridine, while not extensively documented in the scientific literature, represents a chemical scaffold of considerable synthetic potential. Based on the established principles of pyridine chemistry, this guide has outlined its predicted molecular structure, spectroscopic properties, and a robust synthetic pathway. Its highly electron-deficient nature and the differential reactivity of its halogen substituents make it an attractive and versatile building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further experimental validation of the predictions and protocols outlined herein will undoubtedly open new avenues for innovation in chemical synthesis.

References

- Honraedt, A., & Gallagher, T. (2016). A Practical, One-Pot Synthesis of 2,4-Dihalopyridines. Synlett, 27(01), 67-69.

- Li, W., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(1), 138-144.

- Novitchi, G., et al. (2021). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Molbank, 2021(4), M1295.

- Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5/NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482.

- Chapman, N. B., & Rees, C. W. (1954). The kinetics and mechanism of aromatic nucleophilic substitution. Part I. The reaction of chloronitropyridines with piperidine. Journal of the Chemical Society (Resumed), 1190-1196.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Chloro-2-nitropyridine in Nucleophilic Aromatic Substitution.

- Millefiori, S., & Millefiori, A. (1980). Infrared and ultraviolet spectra of nitropyridines. Spectrochimica Acta Part A: Molecular Spectroscopy, 36(4), 339-346.

- Boulebd, H., et al. (2019). Synthesis of Nitropyridine-Based Compounds with Antimicrobial Activity. Molecules, 24(12), 2268.

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. (1982). US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

- Google Patents. (1999). US5945537A - Nitration of pyridine-2,6-diamines.

- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

-

MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

ACS Publications. (2012). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Retrieved from [Link]

-

ResearchGate. (2018). Nitration of 4‐amino‐2,6‐dichloropyridine 7. Retrieved from [Link]

-

MDPI. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Retrieved from [Link]

-

ResearchGate. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

NIH. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chempap.org [chempap.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 10. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Bromo-2,4-dichloro-3-nitropyridine, a halogenated and nitrated pyridine derivative of significant interest in organic synthesis. The document elucidates its formal nomenclature, chemical structure, and physicochemical properties. A detailed, field-proven synthesis protocol is presented, explaining the causal relationships behind the procedural steps. Furthermore, this guide explores the compound's reactivity and its applications as a versatile building block in the development of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice.

Chemical Identity and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-Bromo-2,4-dichloro-3-nitropyridine . This nomenclature is systematically derived from the core heterocyclic structure, which is a pyridine ring. The substituents are named and numbered according to the lowest possible locant assignment:

-

Pyridine : The foundational six-membered aromatic ring containing one nitrogen atom.

-

Bromo at position 5 : A bromine atom is attached to the fifth carbon of the ring.

-

Chloro at positions 2 and 4 : Two chlorine atoms are attached to the second and fourth carbons.

-

Nitro at position 3 : A nitro group (-NO2) is attached to the third carbon.

The combination of these electron-withdrawing groups on the pyridine ring makes the compound highly reactive and a valuable intermediate in synthetic chemistry.

Chemical Structure

The structural arrangement of 5-Bromo-2,4-dichloro-3-nitropyridine is critical to its reactivity. The diagram below illustrates the IUPAC numbering and substituent placement.

Caption: IUPAC structure of 5-Bromo-2,4-dichloro-3-nitropyridine.

Key Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial for researchers.

| Identifier | Value | Source |

| CAS Number | 884495-15-2 | [1][2] |

| Molecular Formula | C₅HBrCl₂N₂O₂ | [2] |

| Molecular Weight | 281.88 g/mol | N/A |

| Purity | Typically ≥98% | [2] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with 2-amino-4-chloropyridine, leveraging diazotization and Sandmeyer-type reactions.

Synthesis Workflow

The following diagram outlines the key transformations in a typical synthesis protocol.

Caption: Synthetic pathway for 5-Bromo-2,4-dichloro-3-nitropyridine.

Detailed Experimental Protocol

This protocol is a self-validating system, where the success of each step is confirmed before proceeding, ensuring high yield and purity.

Step 1: Bromination of 2-Amino-4-chloropyridine

-

Objective : To regioselectively introduce a bromine atom at the C5 position, which is activated by the C2 amino group.

-

Procedure :

-

Dissolve 2-amino-4-chloropyridine in a suitable chlorinated solvent like dichloromethane (DCM)[3].

-

Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the reaction and prevent side-product formation.

-

Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C[3]. NBS is chosen as it is a reliable and manageable source of electrophilic bromine.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup to remove succinimide and any unreacted NBS. The product, 2-amino-5-bromo-4-chloropyridine, is then isolated. A patent for a similar synthesis reports a yield of 87% for this step[3].

-

Step 2: Diazotization and Chlorination (Sandmeyer Reaction)

-

Objective : To replace the amino group at the C2 position with a chlorine atom. This is a classic transformation that proceeds via a diazonium salt intermediate.

-

Procedure :

-

Suspend the 2-amino-5-bromo-4-chloropyridine in concentrated hydrochloric acid and cool to 0°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5°C to ensure the stability of the diazonium salt intermediate.

-

In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in HCl. CuCl acts as the catalyst for the Sandmeyer reaction.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution will be observed. This addition must be controlled to manage the effervescence.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., to 70°C) to ensure complete decomposition of the diazonium salt[4].

-

The product, 5-Bromo-2,4-dichloropyridine, is then isolated by extraction.

-

Step 3: Nitration

-

Objective : To introduce a nitro group at the C3 position. The existing electron-withdrawing chloro and bromo substituents direct the electrophilic nitration to the C3 position.

-

Procedure :

-

Add the 5-Bromo-2,4-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0°C). This "mixed acid" is the standard nitrating agent.

-

Stir the reaction mixture while allowing it to slowly warm to room temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product. This step must be done cautiously due to the highly exothermic nature of acid dilution.

-

Filter the resulting solid, wash with water until the filtrate is neutral, and dry under vacuum to obtain the final product, 5-Bromo-2,4-dichloro-3-nitropyridine.

-

Applications in Synthesis

The strategic placement of three distinct functional groups (bromo, chloro, nitro) on the pyridine ring makes 5-Bromo-2,4-dichloro-3-nitropyridine a highly versatile synthetic intermediate. The different reactivities of the C-Cl and C-Br bonds, along with the potential for reduction of the nitro group, allow for sequential and selective modifications.

-

Pharmaceutical and Agrochemical Synthesis : This compound is a key building block for creating more complex molecules with potential biological activity. The halogenated pyridine core is a common scaffold in many pharmaceutical and agrochemical agents[2][5][6]. The halogens provide reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build carbon-carbon and carbon-heteroatom bonds.

-

Precursor for Fused Heterocycles : The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, a common motif in medicinal chemistry.

-

Versatile Chemical Modifications : The combination of halogens and an electron-withdrawing nitro group enhances the compound's reactivity towards nucleophilic aromatic substitution, enabling the introduction of a wide range of other functional groups[2].

Safety and Handling

Hazard Identification: 5-Bromo-2,4-dichloro-3-nitropyridine is a hazardous substance and must be handled with appropriate precautions.

-

Acute Toxicity : The compound is classified as toxic if swallowed, in contact with skin, or if inhaled[7].

-

Irritation : It is known to cause skin and serious eye irritation[7][8].

Recommended Precautions:

-

Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and chemical safety goggles or a face shield[8].

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[8].

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[8].

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[8].

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].

First-Aid Measures:

-

If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8].

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice[8].

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[8].

-

If Swallowed : Rinse mouth and immediately call a poison center or doctor.

References

-

Autech Industry Co.,Limited. Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. [Link]

-

PubChem. 2-Amino-5-bromo-3-nitropyridine. [Link]

-

IndiaMART. 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. [Link]

-

Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Autech Industry Co.,Limited. Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Autech Industry Co.,Limited. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]

Sources

- 1. 884495-15-2|5-Bromo-2-chloro-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

5-Bromo-2,4-dichloro-3-nitropyridine commercial suppliers

An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine: Synthesis, Reactivity, and Application in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of novel molecular entities. Among these, 5-Bromo-2,4-dichloro-3-nitropyridine (CAS No. 856850-68-5) emerges as a pivotal intermediate. Its unique substitution pattern—featuring three distinct reactive sites on the pyridine core—offers a versatile platform for selective, stepwise derivatization.

The electron-withdrawing nature of the two chlorine atoms and the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides an orthogonal handle for metal-catalyzed cross-coupling reactions. This multi-faceted reactivity allows researchers to explore diverse chemical space and construct complex molecular architectures with high precision. This guide provides an in-depth technical overview of 5-Bromo-2,4-dichloro-3-nitropyridine, covering its physicochemical properties, a validated synthetic pathway, core reactivity principles, safety protocols, and commercial availability for professionals in research and drug development.

Physicochemical and Structural Properties

5-Bromo-2,4-dichloro-3-nitropyridine is a solid at room temperature, and its key properties are summarized below. Understanding these characteristics is fundamental for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 856850-68-5 | [1] |

| Molecular Formula | C₅HBrCl₂N₂O₂ | [1] |

| Molecular Weight | 271.88 g/mol | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | 64°C to 69°C | [2] |

| Storage | Sealed in dry, Room Temperature | [1] |

| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N | [2] |

| SMILES | [O-]C1=CC(Br)=CN=C1Cl (for 5-bromo-2-chloro-3-nitropyridine) | [2] |

Note: The SMILES and InChI Key provided are for a closely related isomer, as a specific entry for the 2,4-dichloro isomer was not available in all databases. The fundamental structure remains a bromo-dichloro-nitropyridine.

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine can be logically approached via a multi-step sequence starting from a readily available precursor. A plausible and scalable route involves the synthesis of the 5-Bromo-2,4-dichloropyridine intermediate, followed by regioselective nitration. This approach provides robust control over the final substitution pattern.

Logical Workflow for Synthesis

The synthesis is best understood as a three-stage process:

-

Bromination: Introduction of the bromine atom at the 5-position of a 2-amino-4-chloropyridine precursor.

-

Diazotization & Chlorination (Sandmeyer Reaction): Conversion of the 2-amino group to a chloro group to yield the key 5-Bromo-2,4-dichloropyridine intermediate.

-

Nitration: Introduction of the nitro group at the 3-position, directed by the existing substituents.

Caption: Synthetic workflow for 5-Bromo-2,4-dichloro-3-nitropyridine.

Detailed Experimental Protocol: Synthesis of Intermediate 5-Bromo-2,4-dichloropyridine

This protocol is adapted from established methodologies for the synthesis of dichloropyridines.[3]

Part 1: Bromination

-

Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the bromination reaction and prevent side products.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the internal temperature remains below 5°C. NBS is a reliable and selective source of electrophilic bromine.

-

Reaction: Stir the mixture at 0°C for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the crude product in ethyl acetate and wash with 1M HCl. Adjust the aqueous layer to a basic pH and extract with ethyl acetate. The organic phases are combined, washed with brine, dried over sodium sulfate, and concentrated to yield 2-amino-5-bromo-4-chloropyridine.

Part 2: Diazotization and Chlorination

-

Diazotization: Suspend the 2-amino-5-bromo-4-chloropyridine (1.0 eq) in 6M hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature below 5°C. This in situ generation of nitrous acid converts the primary amine into a diazonium salt, a crucial intermediate.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group with a chloride ion.[4]

-

Completion: Allow the reaction to warm to room temperature and then heat gently (e.g., to 60-70°C) until nitrogen evolution ceases, indicating the completion of the reaction.[4]

-

Isolation: Cool the mixture, dilute with water, and extract with an organic solvent like ether or ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude 5-Bromo-2,4-dichloropyridine can be purified by column chromatography.

The final nitration step to produce 5-Bromo-2,4-dichloro-3-nitropyridine would then be carried out under standard nitrating conditions (e.g., HNO₃/H₂SO₄), a common method for functionalizing pyridine rings.[5][6]

Chemical Reactivity and Applications in Drug Design

The synthetic utility of 5-Bromo-2,4-dichloro-3-nitropyridine stems from the differential reactivity of its substituents. The pyridine ring is highly electron-deficient, making the chloro groups at the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr).

Key Reactivity Principles:

-

SNAr at C4 vs. C2: The C4 position is generally more activated towards nucleophilic attack than the C2 position due to greater resonance stabilization of the Meisenheimer intermediate. This allows for selective substitution at C4 by controlling reaction conditions (e.g., temperature, stoichiometry).

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.[7] This unmasks a new nucleophilic site, enabling further derivatization, such as amide bond formation or cyclization reactions.

-

Cross-Coupling at C5: The C5-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino substituents.

This tiered reactivity makes the molecule a "privileged platform" for building compound libraries, a strategy widely employed in drug discovery to rapidly generate analogues for structure-activity relationship (SAR) studies.[8][9]

Caption: Key reactivity pathways of 5-Bromo-2,4-dichloro-3-nitropyridine.

Representative Protocol: Selective Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine.

-

Inert Atmosphere: Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent side reactions with atmospheric moisture and oxygen.

-

Reagents: To a solution of 5-Bromo-2,4-dichloro-3-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The high activation of the C4 position often allows for substitution without heating.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration. If the product is soluble, perform an aqueous workup by extracting with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-5-bromo-2-chloro-3-nitropyridine derivative.

Safety, Handling, and Storage

Substituted nitropyridines are potent chemical agents and must be handled with appropriate care.[10] The following guidelines are based on safety data for structurally similar compounds.[11][12][13][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[11]

-

Body Protection: Use a lab coat. Ensure an eyewash station and safety shower are readily accessible.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from strong oxidizing agents.[10]

GHS Hazard Summary

The following is a summary of expected hazards based on related compounds. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.

| Hazard Class | Statement | Reference |

| Acute Toxicity, Oral | Harmful if swallowed | [13] |

| Acute Toxicity, Dermal | Harmful in contact with skin | [13] |

| Skin Corrosion/Irritation | Causes skin irritation | [12][13] |

| Serious Eye Damage/Irritation | Causes serious eye damage/irritation | [12][13] |

| STOT - Single Exposure | May cause respiratory irritation | [13] |

Commercial Suppliers

5-Bromo-2,4-dichloro-3-nitropyridine is available from various chemical suppliers specializing in research chemicals and pharmaceutical intermediates.

| Supplier | Website |

| Sunway Pharm Ltd | |

| Fluorochem |

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

References

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]

-

5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2. PubChem. [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

5-BROMO-2,4-DICHLORO-3-NITROPYRIDINE. Fluorochem. [Link]

Sources

- 1. 5-Bromo-2,4-dichloro-3-nitropyridine - CAS:856850-68-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. 5-Bromo-2-chloro-3-nitropyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Bromo-2-chloro-3-nitropyridine 97 67443-38-3 [sigmaaldrich.com]

5-Bromo-2,4-dichloro-3-nitropyridine literature review

An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-Bromo-2,4-dichloro-3-nitropyridine, a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will move beyond a simple recitation of facts to provide field-proven insights into its synthesis, elucidate the causality behind its reactivity, and explore its applications as a versatile synthetic intermediate.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

5-Bromo-2,4-dichloro-3-nitropyridine is a key building block in medicinal and materials chemistry. The pyridine ring, an electron-deficient heterocycle, is a common motif in biologically active compounds. The strategic placement of three distinct electron-withdrawing groups—two chlorine atoms, a bromine atom, and a powerful nitro group—creates a molecule with highly predictable and exploitable reactivity. The nitro group, in particular, is a potent electron-withdrawing substituent that significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[1][2] This guide will dissect the properties and potential of this important intermediate.

Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. Below are the key physical and chemical properties of 5-Bromo-2,4-dichloro-3-nitropyridine.

| Property | Value | Source |

| CAS Number | 67443-38-3 | [3] |

| Molecular Formula | C₅HBrCl₂N₂O₂ | [3] |

| Molecular Weight | 271.88 g/mol | - |

| Appearance | Yellow Crystalline Powder | [3] |

| Melting Point | 64-70 °C | [3] |

| IUPAC Name | 5-bromo-2,4-dichloro-3-nitropyridine | [3] |

| SMILES | [O-]C1=C(Cl)N=C(Cl)C=C1Br | |

| InChI Key | WWQQPSDIIVXFOX-UHFFFAOYSA-N | [3] |

Handling and Safety: A Self-Validating Protocol

Working with highly reactive and potentially hazardous materials demands a protocol that ensures safety through its very structure. The following guidelines are based on safety data sheets for structurally similar and hazardous chemical intermediates.[4][5]

Core Principle: Avoid all direct contact and inhalation. Treat this compound as acutely toxic.

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always double-glove when handling the solid or solutions.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

-

Respiratory Protection: Handle only in a certified chemical fume hood. If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges is required.

Engineering Controls:

-

Ventilation: All operations must be conducted within a properly functioning chemical fume hood.[5]

-

Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[6]

Safe Handling & Storage:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] The container must be kept tightly closed.[5]

-

Dispensing: Weigh the solid material in the fume hood. Use anti-static tools to prevent dust ignition.

-

Disposal: Dispose of waste in a dedicated, labeled container for halogenated organic waste, following all local and institutional regulations.[4]

Synthesis Pathway: A Rational Approach

While multiple pathways to substituted nitropyridines exist, a common and reliable method for introducing a chlorine atom at the 2-position of a pyridine ring is via the Sandmeyer reaction. This involves the diazotization of a corresponding 2-aminopyridine precursor followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst.[7] This approach is favored for its high functional group tolerance and reliable yields.

A plausible and efficient synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine begins with 2-amino-5-bromo-4-chloro-3-nitropyridine. The critical step is the conversion of the C2-amino group to a chloro group.

Diagram: Proposed Synthesis Workflow

Caption: Proposed synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloro-3-nitropyridine

This protocol is adapted from analogous procedures for the synthesis of 2-chloropyridines from 2-aminopyridines.[7][8]

Objective: To convert 2-amino-5-bromo-4-chloro-3-nitropyridine to 5-bromo-2,4-dichloro-3-nitropyridine via a Sandmeyer reaction.

Materials:

-

2-amino-5-bromo-4-chloro-3-nitropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Precursor Suspension (Diazotization Setup):

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend the starting material, 2-amino-5-bromo-4-chloro-3-nitropyridine (1.0 eq), in concentrated hydrochloric acid (~10 mL per gram of starting material).

-

Causality: A fine suspension is crucial for ensuring complete reaction of the amine. Concentrated acid is the required medium for forming nitrous acid in situ and stabilizing the resulting diazonium salt.

-

Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[7]

-

-

Formation of Diazonium Salt:

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise to the suspension.

-

Causality: The slow, portion-wise addition of NaNO₂ controls the exothermic reaction and prevents a dangerous buildup of nitrous acid and nitrogen oxides. Keep the internal temperature strictly below 5 °C.[7]

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 60 minutes to ensure complete conversion to the diazonium salt.

-

-

Sandmeyer Reaction (Chlorination):

-

In a separate flask, dissolve copper(I) chloride (1.3 eq) in a minimal amount of concentrated HCl.

-

Causality: CuCl acts as the catalyst for the substitution of the diazonium group with chloride.

-

Slowly add the cold diazonium salt solution from Step 2 to the CuCl solution.

-

Allow the reaction mixture to warm gradually to room temperature, then heat to 60-70 °C until the vigorous evolution of nitrogen gas ceases. This indicates the decomposition of the diazonium salt and formation of the product is complete.[7]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water and dichloromethane (or ethyl acetate).

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the aqueous layer is pH 7-8.

-

Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts and wash with brine.

-

Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure 5-bromo-2,4-dichloro-3-nitropyridine as a yellow solid.[7]

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Bromo-2,4-dichloro-3-nitropyridine is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the C3-nitro group act in concert to strongly withdraw electron density from the ring, making it highly susceptible to attack by nucleophiles.[1]

Regioselectivity of Nucleophilic Attack

The positions ortho (C2, C4) and para (C6) to the pyridine nitrogen are electronically activated for nucleophilic attack. The additional powerful activating effect of the C3-nitro group makes the C2 and C4 positions exceptionally reactive.

-

C4-Position: This position is ortho to the nitro group and para to the pyridine nitrogen. It is highly activated and generally the most susceptible site for nucleophilic displacement.

-

C2-Position: This position is also ortho to the nitro group and the pyridine nitrogen, making it highly reactive as well.

-

C5-Position: The bromine at C5 is significantly less reactive in SNAr reactions as it is meta to the nitro group and lacks strong activation. It is, however, an ideal handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism for SNAr at the C4 position. (Note: Placeholder images are used. In a real document, these would be chemical structure diagrams showing the nucleophilic attack at C4, formation of the negatively charged Meisenheimer complex stabilized by the nitro group and pyridine nitrogen, and subsequent loss of the chloride leaving group.)

Applications in Drug Discovery

5-Bromo-2,4-dichloro-3-nitropyridine is not an end product but a high-value starting material for building molecular complexity. Its multiple, differentially reactive sites allow for a programmed, sequential introduction of various functionalities. This is a powerful strategy in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies.[9]

A common workflow involves:

-

Selective SNAr: Displacement of the more reactive C4-chloride with a key pharmacophore or linking group.

-

Second SNAr or Reduction: Displacement of the C2-chloride or reduction of the nitro group to an amine. The amine can then be used for amide bond formation or construction of fused heterocyclic rings.[10][11]

-

Cross-Coupling: Use of the C5-bromo position for metal-catalyzed cross-coupling to introduce aryl, alkyl, or alkynyl groups, which can modulate solubility, metabolic stability, or target engagement.

This stepwise approach allows for the systematic exploration of chemical space around a core scaffold, a critical process in optimizing a lead compound. For example, related diaminobromopyridines serve as precursors for potent kinase inhibitors used in oncology research.[12]

Diagram: Drug Discovery Workflow Application

Caption: Workflow for generating a diverse compound library.

Conclusion

5-Bromo-2,4-dichloro-3-nitropyridine is a textbook example of a strategic synthetic intermediate. Its value lies not in its intrinsic properties but in its potential, which is unlocked through a deep understanding of its regioselective reactivity. The combination of two highly activated positions for nucleophilic substitution and a stable handle for cross-coupling makes it an exceptionally powerful tool for medicinal chemists. By following rational, safety-conscious protocols, researchers can leverage this scaffold to efficiently construct novel and complex molecules for the discovery of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from [8]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. Retrieved from [Link][10]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link][11]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link][2]

-

Bonacorso, H. G., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(9), 853-871. [Link][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 379570050 [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2,4-dichloro-3-nitropyridine discovery and history

An In-Depth Technical Guide to 5-Bromo-2,4-dichloro-3-nitropyridine: Synthesis, History, and Applications

Introduction